4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with bromine, chlorine, and fluorine atoms, as well as an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Introduction of the Benzyl Group: The brominated pyrazole is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.
Isothiocyanation: Finally, the compound is treated with thiophosgene or a similar reagent to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone or other nucleophiles can be used.
Addition Reactions: Amines or alcohols in the presence of a base can react with the isothiocyanate group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Substitution Reactions: Products with different substituents replacing the halogen atoms.
Addition Reactions: Thiourea derivatives or other addition products.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the interaction of isothiocyanate groups with biological molecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of protein function. The halogen atoms may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: This compound lacks the isothiocyanate group but shares the same core structure.
1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole: This compound lacks the bromine atom but retains the isothiocyanate group.
Uniqueness
4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole is unique due to the presence of both the isothiocyanate group and the specific halogen substitution pattern. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanatopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClFN3S/c12-8-5-17(16-11(8)15-6-18)4-7-9(13)2-1-3-10(7)14/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLKITWUKTWYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N=C=S)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.